molecular formula C17H16ClN7S B10928097 N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10928097
M. Wt: 385.9 g/mol
InChI Key: RFLNXDZXQUGFND-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring, a thiadiazole ring, and a benzyl group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like tert-butylhydroperoxide (TBHP).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted pyrazole ring.

Common Reagents and Conditions

    Oxidation: tert-butylhydroperoxide (TBHP) in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent like ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1H-pyrazol-3-amine: A simpler analog with similar structural features.

    N-benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another compound with a pyrazole ring and a benzyl group.

Uniqueness

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both a thiadiazole ring and a chloro-substituted pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16ClN7S

Molecular Weight

385.9 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[1-(4-chloropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H16ClN7S/c1-12(25-11-14(18)9-19-25)16-21-22-17(26-16)20-15-7-8-24(23-15)10-13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3,(H,20,22,23)

InChI Key

RFLNXDZXQUGFND-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(S1)NC2=NN(C=C2)CC3=CC=CC=C3)N4C=C(C=N4)Cl

Origin of Product

United States

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